molecular formula C10H13NO2S B015135 S-[2-(4-Pyridyl)ethyl] thiolactic acid CAS No. 887407-43-4

S-[2-(4-Pyridyl)ethyl] thiolactic acid

Cat. No.: B015135
CAS No.: 887407-43-4
M. Wt: 211.28 g/mol
InChI Key: LGYLJQDADOUQHJ-UHFFFAOYSA-N
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Description

S-[2-(4-Pyridyl)ethyl] thiolactic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Thiolate-Bridged Dinuclear Nickel(II) Complexes :

    • The study by Mikuriya et al. (1993) focused on synthesizing thiolate-bridged dinuclear nickel(II) complexes. These complexes were characterized to understand their magnetic and spectral properties, contributing to the field of coordination chemistry and metal complex studies [Mikuriya et al., 1993].
  • Antimicrobial Activities of New 1,2,4-Triazoles :

    • Bayrak et al. (2009) synthesized new 1,2,4-triazoles with antimicrobial activity. These compounds were developed starting from isonicotinic acid hydrazide, highlighting their potential in creating new antimicrobial agents [Bayrak et al., 2009].
  • Synthesis of Ethyl 2-(2-pyridylacetate) Derivatives and Their Biological Activities :

    • Research by Szulczyk et al. (2017) led to the synthesis of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate). These compounds were tested for their antimicrobial and antiviral activities, specifically against HIV-1 [Szulczyk et al., 2017].
  • Design and Synthesis of Antifolates :

    • A study by Gangjee et al. (2007) involved synthesizing antifolate compounds as potential dihydrofolate reductase inhibitors and antitumor agents. This research contributes to the development of new chemotherapeutic drugs [Gangjee et al., 2007].
  • Synthesis of Functionalized Pyrido and Imidazo Derivatives :

    • Arrault et al. (2002) explored the synthesis of ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, leading to new heterocyclic compounds. Such research advances the knowledge in organic synthesis and medicinal chemistry [Arrault et al., 2002].
  • Role of Cys-S Oxidation in Co-containing Nitrile Hydratase :

    • Tyler et al. (2003) investigated Co(III) complexes to understand the role of Cys-S oxidation in Co-containing nitrile hydratase. This study provides insights into the biochemical processes involving metalloenzymes [Tyler et al., 2003].
  • Synthesis of Enantiomerically Pure Thiolactic Acid :

    • Hof and Kellogg (1995) developed a method for synthesizing enantiomerically pure thiolactic acid from ethyl (S)-lactate, a crucial advancement in stereochemical synthesis and chiral molecule production [Hof & Kellogg, 1995].
  • Synthesis of Antiradiation Agents :

    • Westland et al. (1973) synthesized substituted 2-pyridyloxy and 2-quinolyloxy derivatives as antiradiation agents. This research is significant in the development of radioprotective pharmaceuticals [Westland et al., 1973].

Properties

IUPAC Name

2-(2-pyridin-4-ylethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYLJQDADOUQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404049
Record name S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-43-4
Record name S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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